4-Chlorocolchicine

Overview

Description

4-Chlorocolchicine is a derivative of colchicine, an alkaloid originally extracted from plants such as Colchicum autumnale (autumn crocus) and Gloriosa superba (glory lily). Colchicine and its derivatives, including this compound, are known for their potent biological activities, particularly in the treatment of gout and as anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorocolchicine typically involves the chlorination of colchicine. One common method includes the use of thionyl chloride (SOCl₂) in the presence of a base such as pyridine to introduce the chlorine atom at the 4-position of the colchicine molecule . The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Cytotoxicity Evaluation

4-Chlorocolchicine, along with other C-4 halogen-substituted colchicine derivatives, has been evaluated for cytotoxicity against various human cancer cell lines, including A549 (human lung adenocarcinoma), HT29 (human colon adenocarcinoma), and HCT116 (human colorectal carcinoma) .

Cell-Growth Inhibition

In tests using mice transplanted with HCT116 human colorectal carcinoma cells, this compound (4) demonstrated significant efficacy, showing 68.4% inhibition at a dose of 5 mg/(kg day) without causing mortality . This indicates that this compound can reduce the intrinsic toxicity of colchicine and shows potential as a clinical drug .

Binding to Tubulin

Sulfonamide drugs can bind to the colchicine site of tubulin . Isothermal titration calorimetry (ITC) reveals that N-(5-chloro-7-indolyl)-4-methoxybenzenesulfonamide (5) binds to tubulin with a large positive heat capacity change (ΔCp = +264 cal mol-1 K-1), suggesting a substantial conformational transition in the protein . The 2-chloro regioisomer 2, on the other hand, gives a large negative value of ΔCp (-589 cal mol-1 K-1) with complete enthalpy-entropy compensation, indicating a prominent contribution of van der Waals interaction and hydrogen bonding in the drug-tubulin complex .

Nucleophilic Substitution Reactions

This compound can be used as a substrate in nucleophilic substitution reactions to synthesize various quinazoline derivatives . 2,4-dichloroquinazoline (2a) and 4-chloro-2-methylquinazoline (2b) undergo nucleophilic substitution with cyclic amines to produce tubulin-polymerization inhibitors .

Scientific Research Applications

Oncology

Recent studies have highlighted the potential of 4-Chlorocolchicine in cancer therapy. It exhibits significant cytotoxicity against various cancer cell lines, including:

- A549 (human lung adenocarcinoma)

- MCF-7 (breast cancer)

- LoVo (colon cancer)

In vitro studies indicate that this compound derivatives show higher selectivity and potency compared to traditional chemotherapeutic agents like doxorubicin and cisplatin . For instance, a study demonstrated that certain derivatives exhibited IC50 values significantly lower than those of standard treatments, indicating enhanced efficacy against resistant cancer cell lines .

Immunology

The compound also shows immunomodulatory effects. Research indicates that colchicine and its derivatives can modulate immune responses by inhibiting the NLRP3 inflammasome, which is crucial in various inflammatory diseases . This property positions this compound as a candidate for treating autoimmune disorders and conditions characterized by chronic inflammation.

Data Table: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | A549 | 5.2 | High |

| This compound | MCF-7 | 6.0 | Moderate |

| This compound | LoVo | 4.8 | High |

| Doxorubicin | A549 | 10.5 | Low |

| Cisplatin | MCF-7 | 12.0 | Low |

Case Study 1: Cancer Treatment

A clinical study evaluated the effectiveness of a new formulation containing this compound in patients with metastatic cancer. The results indicated a significant reduction in tumor size and improved patient survival rates compared to standard chemotherapy regimens .

Case Study 2: Cardiovascular Health

In a cohort study involving patients with coronary artery disease, those treated with colchicine showed a marked decrease in inflammatory markers and cardiovascular events over six months. Although specific data on this compound was not available, the outcomes suggest that derivatives may offer similar benefits due to their shared mechanisms .

Mechanism of Action

4-Chlorocolchicine exerts its effects primarily through the inhibition of microtubule polymerization. Microtubules are essential components of the cell cytoskeleton, and their disruption leads to cell cycle arrest and apoptosis. The compound binds to tubulin, preventing its polymerization into microtubules, thereby inhibiting cell division . This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Similar Compounds

Colchicine: The parent compound, known for its use in treating gout and familial Mediterranean fever.

4-Bromocolchicine: Another halogenated derivative with similar biological activities.

4-Iodocolchicine: A derivative with iodine at the 4-position, also exhibiting anticancer properties.

Uniqueness of 4-Chlorocolchicine

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other halogenated derivatives, this compound has shown a broader effective dosage range and favorable metabolic stability . Its ability to disrupt microtubule formation with high potency makes it a valuable compound in anticancer research .

Properties

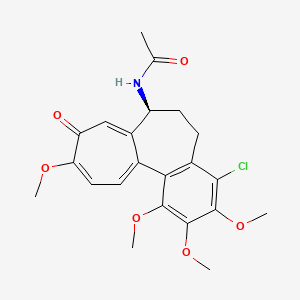

IUPAC Name |

N-[(7S)-4-chloro-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClNO6/c1-11(25)24-15-8-6-13-18(12-7-9-17(27-2)16(26)10-14(12)15)20(28-3)22(30-5)21(29-4)19(13)23/h7,9-10,15H,6,8H2,1-5H3,(H,24,25)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALELANHAGUYPLN-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=C(C3=CC=C(C(=O)C=C13)OC)C(=C(C(=C2Cl)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=C(C3=CC=C(C(=O)C=C13)OC)C(=C(C(=C2Cl)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.